Songarosaponin B
CAS No.: 141544-47-0
Cat. No.: VC21113301
Molecular Formula: C54H90O22
Molecular Weight: 1091.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141544-47-0 |
|---|---|
| Molecular Formula | C54H90O22 |
| Molecular Weight | 1091.3 g/mol |
| IUPAC Name | 2-[6-[2-[[6a-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C54H90O22/c1-24-32(59)35(62)38(65)44(69-24)74-41-27(21-56)72-46(40(67)37(41)64)75-42-33(60)25(2)70-47(43(42)76-45-39(66)36(63)34(61)26(20-55)71-45)73-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54(68)30-19-48(3,4)15-17-53(30,23-58)18-16-52(51,54)8/h10,14,24-47,55-68H,9,11-13,15-23H2,1-8H3 |
| Standard InChI Key | UIZSXQJIIRBFOA-UHFFFAOYSA-N |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
Introduction
Chemical Structure and Properties
Songarosaponin B is a triterpenoidal saponin with the molecular formula C54H90O22 and a molecular weight of 1091.3 g/mol . Its chemical structure is characterized by a complex arrangement featuring an oleanane-type triterpene skeleton with multiple sugar moieties attached. The complete chemical name is 3-O-((alpha-L-Rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11-ene-3,13,23,28-tetrol . This compound was first documented in scientific databases in 2005, with recent updates to its chemical profile in early 2025 .
The structure features a tetracyclic triterpene core (olea-11-ene) with hydroxyl groups at positions 3β, 13, 23, and 28, creating a tetrol arrangement . The compound's distinctive feature is its complex glycosidic chain attached at the C-3 position, consisting of multiple sugar moieties in a specific configuration:
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A β-D-fucopyranosyl unit directly attached to the C-3 position
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A β-D-glucopyranosyl unit linked at the (1→2) position
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A β-D-glucopyranosyl unit at the (1→3) position
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An α-L-rhamnopyranosyl unit at the (1→4) position of the second glucose
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Songarosaponin B
| Property | Value |
|---|---|
| Molecular Formula | C54H90O22 |
| Molecular Weight | 1091.3 g/mol |
| CAS Registry Number | 141544-47-0 |
| Physical State | Presumed solid (typical for saponins) |
| Structure Type | Oleanane-type triterpene glycoside |
| Functional Groups | Multiple hydroxyl groups, glycosidic bonds |
| Glycone Component | Four sugar units (rhamnose, glucose x2, fucose) |
| Aglycone Component | Olea-11-ene-3β,13,23,28-tetrol |
The compound contains multiple stereogenic centers, contributing to its complex three-dimensional structure and specific biological activities . Its amphipathic nature, typical of saponins, derives from the hydrophilic sugar chain and relatively hydrophobic triterpene backbone.
Natural Sources and Occurrence
Songarosaponin B has been identified in several plant species, with significant presence in members of the Scrophulariaceae family, particularly in Verbascum species . These plants have been traditionally used in Kurdish medicine for treating burns and other skin conditions, suggesting potential therapeutic applications of their constituent compounds including Songarosaponin B .
The compound is structurally related to Songarosaponin A, which has been isolated from Buddleja officinalis (Buddlejaceae) . This relationship suggests that Songarosaponin B might also be present in B. officinalis, though direct evidence from the available research is limited. The flower buds of B. officinalis have been used in traditional Korean medicine for various conditions including stroke, headache, neurological disorders, and ophthalmologic diseases .
Taxonomic Distribution
Songarosaponin B appears to have a limited taxonomic distribution, primarily confined to certain genera within the Scrophulariaceae family and possibly the closely related Buddlejaceae. This restricted distribution pattern is common for specialized secondary metabolites in plants and may reflect specific ecological or evolutionary adaptations.
| Compound | IC50 for NO Production Inhibition (μM) | Other Activities |
|---|---|---|
| Songarosaponin A | 25.6 ± 1.0 | Anti-inflammatory potential through NO inhibition |
| Mimengoside B | 22.1 ± 0.8 | Similar anti-inflammatory potential |
| Aminoguanidine (positive control) | 17.5 ± 0.7 | Standard NO inhibitor |
| Songarosaponin B | Not determined | Presumed anti-inflammatory based on structural similarity |
Research Methods for Isolation and Characterization
Isolation Techniques
The isolation of saponins like Songarosaponin B typically involves bioactivity-guided fractionation of plant extracts. Based on related research, a general methodology might include:
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Initial extraction of plant material with methanol
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Partitioning of the extract with solvents of increasing polarity (e.g., n-hexane, dichloromethane, water)
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Chromatographic separation using various stationary phases (silica gel, RP-18)
Structural Characterization
Structural elucidation of Songarosaponin B has been achieved through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D)
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
The complex structure, particularly the configuration of the sugar chain and the stereochemistry of the aglycone, requires detailed analysis of NMR data, including COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and spatial relationships.
Comparative Analysis with Related Compounds
Songarosaponin B belongs to a family of structurally related triterpenoidal saponins. Understanding the structural and functional relationships between these compounds provides insights into their biological activity and potential applications.
Structural Comparison
Table 3: Structural Comparison of Songarosaponin B with Related Compounds
| Compound | Core Structure | Key Structural Differences from Songarosaponin B |
|---|---|---|
| Songarosaponin A | Olea-11,13-diene-3β,23,28-triol | Contains a diene system at C-11 and C-13 instead of a single double bond at C-11; has one fewer hydroxyl group |
| Songarosaponin F | Olea-11,13-diene-3β,16β,23,28-tetrol | Contains a diene system and an additional hydroxyl group at C-16β |
| Buddlejasaponin I | 13β,28-epoxyolea-11-ene-3β,16β,23-triol | Contains an epoxy bridge between C-13β and C-28; has a hydroxyl group at C-16β |
| Mimengoside B | Structure not fully described in sources | Demonstrates similar anti-inflammatory activity to Songarosaponin A |
The subtle structural differences between these compounds may account for variations in their biological activities and pharmacokinetic properties. The presence of additional functional groups, such as hydroxyl groups or epoxy bridges, can significantly alter a compound's polarity, solubility, and receptor binding characteristics.
Future Research Directions
Despite the potential therapeutic value of Songarosaponin B, significant research gaps remain:
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Comprehensive pharmacological profiling of Songarosaponin B
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Direct comparison of Songarosaponin B's anti-inflammatory activity with related compounds
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Investigation of structure-activity relationships to optimize therapeutic potential
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Development of efficient synthesis or semi-synthesis methods
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Preclinical and clinical studies to establish safety and efficacy profiles
Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Songarosaponin B. The compound's potential effects on inflammatory mediators such as NO, cytokines, and prostaglandins warrant detailed investigation, as do its possible applications in treating inflammatory skin conditions, given the traditional uses of its source plants.
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